molecular formula C10H6N2OS2 B8332377 6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one

6-thiophen-3-yl-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B8332377
M. Wt: 234.3 g/mol
InChI Key: AHMUVDJDWDTSIN-UHFFFAOYSA-N
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Patent
US07285556B2

Procedure details

A solution of 6-(3-thienyl)-3H-thieno[3,2-d]pyrimidine (218, 74 mg, 0.32 mmol) in phosphorus oxychloride (2 mL) under N2 was heated at reflux for 1 hour. The resulting solution was allowed to cool to room temperature, poured into a saturated aqueous solution of sodium bicarbonate to neutralize and then extracted with ethyl acetate. The organic layer was washed with water followed by saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and the solvent evaporated under reduced pressure to yield 6-(3-thienyl)-4-chlorothieno[3,2-d]pyrimidine (65 mg, 81% yield) as a yellow solid.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:14][C:13]3[C:12](=O)[NH:11][CH:10]=[N:9][C:8]=3[CH:7]=2)=[CH:2]1.C(=O)(O)[O-].[Na+].P(Cl)(Cl)([Cl:23])=O>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[S:14][C:13]3[C:12]([Cl:23])=[N:11][CH:10]=[N:9][C:8]=3[CH:7]=2)=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
S1C=C(C=C1)C1=CC=2N=CNC(C2S1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC=2N=CN=C(C2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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